N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)- N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)- A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum
Brand Name: Vulcanchem
CAS No.: 85329-86-8
VCID: VC21348794
InChI: InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1
SMILES: CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Molecular Formula: C23H32N4O
Molecular Weight: 380.5 g/mol

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

CAS No.: 85329-86-8

Cat. No.: VC21348794

Molecular Formula: C23H32N4O

Molecular Weight: 380.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)- - 85329-86-8

Description A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum
CAS No. 85329-86-8
Molecular Formula C23H32N4O
Molecular Weight 380.5 g/mol
IUPAC Name (6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1
Standard InChI Key JJTHJEHDIBAMMM-HPKQAEFZSA-N
Isomeric SMILES CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C
SMILES CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Canonical SMILES CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Appearance Tan Solid
Melting Point 188-190°C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator